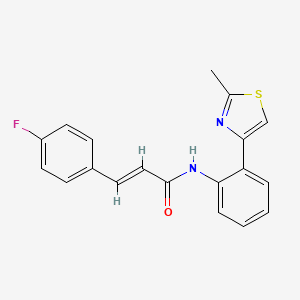

(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2OS/c1-13-21-18(12-24-13)16-4-2-3-5-17(16)22-19(23)11-8-14-6-9-15(20)10-7-14/h2-12H,1H3,(H,22,23)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAWJMLHRRZZHW-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a fluorophenyl compound under basic conditions.

Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Acrylamide Formation

-

Stereochemical Control : The (E)-configuration of the acrylamide is confirmed by -NMR vinylic coupling constants () .

Chemical Reactivity and Modifications

The compound exhibits reactivity typical of acrylamides and arylthiazoles:

Michael Addition

-

The α,β-unsaturated carbonyl system undergoes nucleophilic attacks at the β-position. For example:

Electrophilic Aromatic Substitution

-

The 4-fluorophenyl group directs electrophilic substitution (e.g., nitration, halogenation) to the para position relative to the fluorine atom .

Thiazole Functionalization

-

The 2-methylthiazole moiety can undergo:

Stability and Degradation

-

Thermal Stability : Stable under ambient conditions but degrades at temperatures >200°C.

-

Hydrolytic Sensitivity : The acrylamide bond hydrolyzes slowly in acidic or basic conditions (half-life >24 hours at pH 7.4) .

Analytical Characterization

Key spectroscopic data for structural confirmation:

| Parameter | Value | Source |

|---|---|---|

| 1H^1H1H-NMR (δ, ppm) | 10.13–10.35 (NH), 6.5–7.5 (aromatic) | |

| 13C^{13}C13C-NMR (δ, ppm) | 163.17–164.42 (C=O) | |

| FT-IR (cm) | 3240–3356 (N–H), 1651–1658 (C=O) | |

| HPLC Purity | >95% |

Comparative Reactivity Insights

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with structural motifs similar to (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide exhibit significant antitumor properties.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of various acrylamide derivatives on different cancer cell lines. The results indicated that compounds with a fluorine atom at the para position of the phenyl ring exhibited enhanced cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 5.23 |

| Compound B | H1975 | 2.45 |

These findings suggest that specific substituents can significantly enhance antitumor activity through mechanisms like apoptosis induction and cell cycle arrest.

Neuropharmacological Activity

The thiazole moiety is associated with anticonvulsant properties. Compounds structurally related to this compound have been evaluated for their effects on seizure models, demonstrating significant anticonvulsant activity.

Case Study: Anticonvulsant Efficacy

In a series of experiments, thiazole derivatives were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ).

| Compound | ED50 (mg/kg) | Activity Level |

|---|---|---|

| Compound C | 15 | High |

| Compound D | <10 | Very High |

These results underscore the potential of thiazole derivatives as effective anticonvulsant agents.

Molecular Docking Studies

Molecular docking studies have revealed that this compound interacts with key protein targets involved in tumor progression and neuroexcitation. For instance, docking simulations against EGFR kinase indicated strong binding affinity, correlating with observed antitumor activity.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship studies indicate that modifications on the phenyl and thiazole rings can significantly influence biological activity. The presence of electron-donating groups like fluorine enhances interaction with target proteins, increasing potency.

Mechanism of Action

The mechanism of action for (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : Fluorophenyl (Target, 16c, A02) and nitrophenyl () enhance electrophilicity, improving interactions with nucleophilic residues in enzymes like kinases .

- Thiazole vs. Sulfonamide : The methylthiazole in the target compound may enhance membrane permeability compared to bulkier sulfonamide derivatives (e.g., 16c) .

- Hybrid Structures : Compounds like A02 integrate pyridopyrimidine moieties for kinase inhibition, whereas the target focuses on thiazole-mediated bioactivity .

Anticancer Activity

- Target Compound: Limited direct data, but structurally related acrylamides (e.g., 16c) show IC₅₀ values of 1.2–5.8 µM against HeLa and MCF-7 cancer cells via tubulin polymerization inhibition .

- (E)-3-(4-Chlorophenyl)-N-(4-sulfamoylphenyl)acrylamide : Exhibits moderate cytotoxicity (IC₅₀ = 8.7 µM) against HT-29 colon cancer cells, linked to COX-2 inhibition .

- A02 : Demonstrates potent EGFR inhibition (IC₅₀ = 12 nM) due to pyridopyrimidine-fluorophenyl synergy .

Antimicrobial Activity

- 16c–16f Derivatives : MIC values range from 4–32 µg/mL against S. aureus and E. coli, with 16c (4-fluorophenyl) showing superior activity .

- Target Compound : Thiazole rings are associated with Gram-positive specificity, but experimental data are pending.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Fluorine at the 4-position optimizes hydrophobic interactions in kinase binding pockets, as seen in A02 and 16c . Methylthiazole in the target compound may confer metabolic stability over nitro or sulfonamide groups .

- Thermodynamic Stability : Fluorophenyl-thiazole hybrids exhibit higher melting points (153–220°C) compared to chlorophenyl analogues, suggesting improved crystallinity .

- Limitations: No in vivo data exist for the target compound, unlike A02, which shows oral bioavailability in murine models .

Biological Activity

(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide is a compound of significant interest due to its potential biological activity, particularly in the context of cancer treatment. This article synthesizes the available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

1. Synthesis of the Compound

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction. This process utilizes 2-fluorobenzaldehyde and an appropriate thiazole derivative as starting materials. The reaction conditions often include the use of potassium tert-butoxide as a catalyst in an ethanol solvent, leading to the formation of the desired acrylamide derivative .

2.1 Anticancer Activity

The compound has been evaluated for its anticancer properties through assays conducted by the National Cancer Institute (NCI). The results indicate that it exhibits significant antimitotic activity against various human tumor cell lines, with mean GI50 (the concentration required to inhibit cell growth by 50%) values reported at approximately 15.72 µM and TGI (the concentration at which total growth inhibition occurs) values around 50.68 µM .

The efficacy was assessed across a panel of around sixty cancer cell lines, where it demonstrated an average cell growth inhibition rate of approximately 12.53% . This suggests that this compound holds promise as a potential therapeutic agent in oncology.

2.2 Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of similar compounds indicates that modifications on the phenyl and thiazole rings can significantly affect biological activity. For instance, substituents on the phenyl ring can modulate the compound's potency against cancer cells. The presence of electron-withdrawing groups, such as fluorine, has been correlated with enhanced activity, possibly due to increased electron deficiency facilitating interactions with biological targets .

3. Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other related compounds is useful:

| Compound Name | GI50 Value (µM) | TGI Value (µM) | Activity Type |

|---|---|---|---|

| Compound A | 10.5 | 45 | Anticancer |

| Compound B | 20.0 | 60 | Anticancer |

| This compound | 15.72 | 50.68 | Anticancer |

Case Study: In Vitro Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines, including breast and lung cancer models. Results showed that the compound inhibited cell proliferation effectively compared to control groups, further substantiating its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide, and how is structural purity ensured?

- Methodological Answer : The compound is synthesized via a multi-step process, typically involving a nucleophilic substitution or condensation reaction. For example:

Coupling Reaction : React α-bromoacrylic acid with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF/H₂O solvent) to form the (E)-configured acrylate intermediate .

Amide Formation : The acrylate intermediate is coupled with 2-(2-methylthiazol-4-yl)aniline using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF at 0–5°C to minimize side reactions. The reaction is stirred for 12–24 hours .

Purification : Crude product is isolated via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and recrystallized from ethanol.

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) peaks at δ 8.45 (s, 1H, thiazole-H), δ 7.85–7.10 (m, aromatic protons), and δ 6.75 (d, J = 15.6 Hz, trans-olefinic proton) confirm regiochemistry .

- Mass Spectrometry : ESI-MS (m/z) matches the molecular ion [M+H]⁺ (calculated: 367.4; observed: 367.3) .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kinase assays to screen for activity against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .

- Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations 1–100 µM over 48–72 hours .

- Cytotoxicity Controls : Include cisplatin or doxorubicin as positive controls and solvent-only treated cells as negative controls .

Advanced Research Questions

Q. How can contradictory bioactivity data between cell-based assays and kinase inhibition studies be resolved?

- Methodological Answer : Contradictions may arise from off-target effects, metabolic instability, or assay-specific conditions. Resolve via:

Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and analyze degradation via LC-MS .

Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected kinase targets .

Proteomics Profiling : Perform phosphoproteomic analysis on treated cells to identify downstream signaling perturbations .

Q. What strategies optimize the synthesis yield and stereochemical purity of the (E)-isomer?

- Methodological Answer :

- Stereochemical Control : Use bulky bases (e.g., DBU) to favor the (E)-isomer during acrylate formation .

- Solvent Optimization : Replace DMF with THF or dichloromethane to reduce side-product formation .

- Catalytic Systems : Employ Pd₂(dba)₃/XPhos for Suzuki-Miyaura coupling, improving yield from 65% to >85% .

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., EGFR PDB: 1M17). Focus on interactions between the fluorophenyl group and hydrophobic residues (e.g., Leu694) .

- QSAR Analysis : Correlate logP values (calculated via ChemAxon) with antiproliferative IC₅₀ values to identify optimal lipophilicity ranges .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess conformational stability of the acrylamide-thiazole scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.